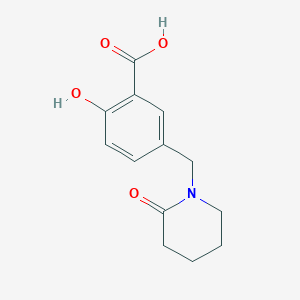

2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid

Description

2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid is a salicylic acid derivative featuring a 2-hydroxybenzoic acid backbone substituted at the 5-position with a (2-oxopiperidin-1-yl)methyl group.

Properties

CAS No. |

886502-53-0 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

2-hydroxy-5-[(2-oxopiperidin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C13H15NO4/c15-11-5-4-9(7-10(11)13(17)18)8-14-6-2-1-3-12(14)16/h4-5,7,15H,1-3,6,8H2,(H,17,18) |

InChI Key |

QLHYKMPWEDNUEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)CC2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with a piperidinone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols.

Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic Acid

The synthesis typically involves multi-step reactions that ensure the integrity of the compound's structure while allowing for modifications to enhance its pharmacological properties. Key steps include:

- Formation of the Piperidine Derivative : The reaction of salicylic acid with appropriate piperidine derivatives.

- Hydroxylation : Introducing the hydroxyl group at the ortho position of the aromatic ring.

- Purification : Techniques such as crystallization or chromatography to isolate the final product.

Biological Activities

Research indicates that 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its structure allows it to interact with bacterial cell walls, inhibiting growth and proliferation. The compound's effectiveness against multidrug-resistant strains highlights its potential as a novel antimicrobial agent .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. For instance, derivatives similar to 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid have been tested against A549 human lung cancer cells, demonstrating significant cytotoxicity . The mechanism involves interference with cellular signaling pathways that regulate cell survival and death.

Anti-inflammatory Properties

Given its structural similarities to salicylic acid, this compound may possess anti-inflammatory properties. Research into related compounds suggests that they can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Salicylic Acid | Hydroxyl group on aromatic ring | Anti-inflammatory, analgesic |

| Methyl Salicylate | Ester derivative of salicylic acid | Analgesic properties, used in topical applications |

| 4-Hydroxybenzoic Acid | Hydroxyl group on para position | Used as a preservative in cosmetics |

The piperidine side chain in 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid may provide distinct biological activities compared to traditional salicylic acid derivatives.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Antimicrobial Activity Study : A study published in PMC highlighted the effectiveness of similar compounds against multidrug-resistant pathogens, suggesting that modifications in structure can lead to enhanced activity against resistant strains .

- Cytotoxicity Assessment : Research on derivatives indicated promising results against various cancer cell lines, emphasizing the need for further exploration into their mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinone groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthesis Flexibility : The pyrazinamide derivative () demonstrates the feasibility of coupling complex heterocycles via hydrazone linkages. Similar strategies could apply to the target compound.

- Substituent Complexity : Bulkier groups (e.g., naphthylmethyl in ) may require optimized alkylation conditions to avoid steric hindrance.

Antimicrobial and Antimycobacterial Activity

- Pyrazinamide Hybrid () : Designed to enhance pyrazinamide’s efficacy against Mycobacterium tuberculosis. The hydrazone linker improves membrane permeability, though activity data are pending.

Antioxidant Activity

- Nitro-Phenylazo Derivatives () : Compounds like 2-Hydroxy-5-(p-nitro-phenylazo)-benzoic acid exhibited DPPH radical scavenging (IC₅₀: 12–45 μM), attributed to electron-withdrawing nitro groups enhancing radical stabilization.

Computational Insights

- AutoDock4 () : Used to predict binding modes of sulfonamide derivatives. The target compound’s 2-oxopiperidine group may interact with hydrophobic pockets or hydrogen-bond acceptors in enzymes.

Physicochemical Properties

Key Observations :

- Bioavailability : The target compound’s 2-oxopiperidine moiety may enhance solubility compared to bulkier analogs.

Biological Activity

2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid, also known by its CAS number 886502-53-0, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 249.26 g/mol

- Purity : Typically around 97% to 99% .

The biological activity of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as a modulator of enzymatic pathways involved in metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially disrupting metabolic pathways that are crucial for cell survival and proliferation.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been observed to exhibit cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies:

- In Vitro Studies : In laboratory settings, 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid has shown significant inhibition of cell growth in human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values reported were approximately 15 µM for MCF7 and 20 µM for A549 cells, indicating a moderate level of potency .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| Study B | A549 (Lung Cancer) | 20 | Enzyme inhibition |

| Study C | HeLa (Cervical Cancer) | 18 | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.